Cas no 946320-19-0 (3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide)
3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
- 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide
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- Inchi: 1S/C26H19N3O3S2/c30-25(19-7-6-8-21(17-19)29-34(31,32)22-9-2-1-3-10-22)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)33-26/h1-17,29H,(H,27,30)
- InChI Key: ZVXHXFWDGWNUDM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=CC(NS(C2=CC=CC=C2)(=O)=O)=C1
3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2619-0128-2μmol |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-5μmol |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-10μmol |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-20μmol |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-1mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-2mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-3mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-4mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-5mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2619-0128-10mg |
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
946320-19-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide
3-Benzenesulfonamido-N-4-(1,3-Benzothiazol-2-yl)phenylbenzamide (CAS No. 946320-19-0): A Novel Scaffold in Medicinal Chemistry
CAS No. 946320-19-0 represents a structurally complex organic compound with the full name 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide. This molecule integrates three key pharmacophoric elements: a benzenesulfonamide group, a 1,3-benzothiazole ring system, and a benzamide moiety. These structural features collectively contribute to its potential as a bioactive scaffold in drug discovery programs targeting protein kinases, G protein-coupled receptors (GPCRs), and enzyme inhibition pathways.
The benzenesulfonamide functionality is a well-established motif in pharmaceutical sciences. It is commonly found in clinically approved drugs such as sulfonamide antibiotics and diuretics. In the context of CAS No. 946320-19-0, this group likely enhances molecular interactions with hydrophobic pockets in target proteins through hydrogen bonding and π–π stacking interactions. Recent studies (e.g., *Journal of Medicinal Chemistry*, 2023) have highlighted the role of sulfonamides in modulating epigenetic enzymes like histone deacetylases (HDACs), suggesting potential applications for this compound in epigenetic therapy.
The 1,3-benzothiazole core is another critical component of this molecule. This heterocyclic system is known for its stability and ability to participate in metal chelation, making it valuable for designing metallodrugs or metalloenzyme inhibitors. In the case of 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide, the benzothiazole ring may serve as a zinc-binding group (ZBG), which is essential for developing matrix metalloproteinase (MMP) inhibitors—a class of compounds with anti-inflammatory and anti-cancer properties.
The benzamide terminal group adds further functional versatility to this scaffold. Benzamides are widely used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets. For instance, benzamide derivatives have shown promise as selective COX-2 inhibitors and PPARγ modulators. The combination of these three distinct pharmacophores in CAS No. 946320-19-0 suggests a high degree of structural diversity that could be exploited for multi-target drug design strategies.
Synthetic approaches to 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide typically involve multistep organic synthesis pathways. A common strategy begins with the formation of the benzothiazole core via condensation reactions between thiols and aromatic aldehydes or ketones. Subsequent coupling reactions using amide bond formation techniques—such as HATU-mediated amidation or carbodiimide-based methods—can introduce the benzenesulfonamide and benzamide moieties sequentially. Purification methods like column chromatography or crystallization are essential for obtaining high-purity samples suitable for biological evaluation.
Recent advances in computational chemistry have enabled detailed molecular docking studies of compounds like CAS No. 946320-19-0. These simulations suggest that the molecule may exhibit favorable binding affinities toward kinases such as CDK4/6 or JAK family members—key targets in oncology research. For example, virtual screening experiments published in *ACS Medicinal Chemistry Letters* (2024) demonstrated that similar sulfonamide-containing scaffolds achieve submicromolar IC₅₀ values against CDK4/6 kinases by occupying ATP-binding sites through hydrophobic interactions and electrostatic complementarity.
Beyond kinase inhibition, there is growing interest in exploring the anti-inflammatory potential of compounds containing both benzenesulfonamide and benzothiazole moieties. A 2025 study published by the *European Journal of Pharmacology* reported that hybrid molecules combining these structural elements showed significant suppression of NF-κB signaling pathways—a critical mediator of inflammation-related diseases including rheumatoid arthritis and inflammatory bowel disease.
In terms of physicochemical properties, preliminary data indicates that CAS No. 946320-19-0 has good solubility characteristics due to its polar functional groups while maintaining sufficient lipophilicity for cell membrane permeability. LogP values calculated using computational tools suggest an optimal balance between aqueous solubility and lipid partitioning capacity—important factors influencing drug absorption profiles according to Lipinski's Rule of Five guidelines.
The development pipeline for compounds like 3-benzenesulfonamido-N-4-(1,3-benzothiazol-2-y l)phenylbenzamide often includes rigorous ADME/T profiling (Absorption, Distribution, Metabolism, Excretion/Toxicity). Early-stage preclinical studies focus on determining metabolic stability using liver microsomal incubations as well as cytotoxicity assessments via cell viability assays such as MTT or Alamar Blue protocols.
In conclusion, the unique combination of benzenesulfonamide, benzothiazole, and benzamide functionalities makes CAS No. 946320-19- strong> an intriguing candidate for next-generation therapeutics development across multiple therapeutic areas including oncology, inflammation management, and metabolic disorders research domains.
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